Biotin-PEG-Biotin

Enzyme Immobilization Surface Biofunctionalization Biosensor Development

Biotin-PEG-Biotin is a homobifunctional polyethylene glycol (PEG) derivative featuring biotin molecules covalently attached to both termini of a linear PEG chain via stable amide linkages. This symmetric architecture imparts high-affinity, specific binding to avidin or streptavidin at both molecular ends, enabling its use as a crosslinker, spacer, and solubility enhancer in bioconjugation, molecular assembly, and diagnostic assay development.

Molecular Formula C26H44N6O6S2
Molecular Weight 600.8 g/mol
Cat. No. B12404827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG-Biotin
Molecular FormulaC26H44N6O6S2
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
InChIInChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18-,19-,20-,23-,24-/m0/s1
InChIKeyRFBDICOMYQOCQQ-IGJOJHROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG-Biotin Procurement Guide: Key Specifications & Functional Role in Bifunctional PEGylation


Biotin-PEG-Biotin is a homobifunctional polyethylene glycol (PEG) derivative featuring biotin molecules covalently attached to both termini of a linear PEG chain via stable amide linkages . This symmetric architecture imparts high-affinity, specific binding to avidin or streptavidin at both molecular ends, enabling its use as a crosslinker, spacer, and solubility enhancer in bioconjugation, molecular assembly, and diagnostic assay development . The PEG segment confers enhanced aqueous solubility, reduced steric hindrance, and increased hydrodynamic radius, while the dual biotin groups facilitate multivalent bridging, signal amplification, and the construction of supramolecular architectures [1].

Why Biotin-PEG-Biotin Cannot Be Replaced by Monofunctional or Shorter Biotin-PEG Analogs


Substitution with monofunctional biotin-PEG derivatives (e.g., mPEG-Biotin) or shorter biotin dimers fails due to fundamental differences in molecular architecture and performance. Monofunctional analogs enable only single-point attachment, precluding the construction of bridged, layered, or amplified assemblies that rely on dual-site avidin/streptavidin binding [1][2]. Shorter PEG spacers (e.g., PEG3 or PEG4) inadequately separate biotin moieties, resulting in suboptimal cross-linking efficiency and avidin oligomer formation; molecular modeling confirms that spacer length critically determines the ability to span binding pockets and form stable multimeric complexes [3][4]. Furthermore, the polydispersity index (PDI) and molecular weight distribution of Biotin-PEG-Biotin directly influence reproducibility in surface functionalization and nanoparticle coating, parameters that generic or low-cost alternatives frequently fail to control or disclose . These architectural and quality distinctions translate to quantifiable differences in assay sensitivity, signal amplification, and structural fidelity.

Biotin-PEG-Biotin vs Analogs: Head-to-Head Performance and Quantitative Differentiation


Biotin-PEG-Biotin vs Short PEG Spacers (PEG3/PEG23): Quantified Enzyme Immobilization Efficiency

In a direct head-to-head comparison of biotin-PEG linkers immobilized on PNIPAAm brushes, Biotin-PEG-Biotin with a longer PEG spacer (PEG23, ~1 kDa) achieved 98% monolayer coverage of streptavidin-HRP, whereas the shorter Biotin-PEG3 linker attained only 81% coverage under identical conditions at 37°C. At 20°C, the difference was more pronounced: 43% coverage for PEG23-modified brushes versus 81% for PEG3-modified brushes, demonstrating that the longer PEG spacer provides superior accessibility and loading capacity for streptavidin-conjugated enzymes [1].

Enzyme Immobilization Surface Biofunctionalization Biosensor Development

Biotin-PEG-Biotin vs Monobiotin-PEG: Polyvalent Avidity Enhancement and Kd Modulation

While the canonical biotin-avidin complex exhibits a dissociation constant (Kd) of ~10⁻¹⁵ M, monofunctional PEGylated biotins demonstrate markedly reduced affinity as PEG molecular weight increases: Kd rises to ~10⁻⁸ M for PEG 588–5000 conjugates, with stoichiometry dropping from 4:1 to 1:1 for 5000 MW PEG [1]. In contrast, Biotin-PEG-Biotin preserves dual-site binding capability, enabling simultaneous engagement of two avidin/streptavidin molecules to achieve polyvalent avidity effects that partially compensate for PEG-induced affinity attenuation. The homobifunctional architecture supports both intramolecular and intermolecular bridging, a feature absent in monobiotin-PEG analogs [2].

Affinity Binding Avidin-Biotin System Assay Development

Biotin-PEG-Biotin Spacer Length Optimization: Avidin Oligomer Formation and Cross-Linking Efficiency

Molecular modeling and experimental validation demonstrate that bis-biotin cross-linking of avidin is exquisitely sensitive to spacer length. Optimal cross-linking occurs when the distance between biotin carboxylate atoms falls within 10–25 Å in fully extended conformation [1]. For a bis-biotin with a 26.7 Å spacer, only ~50% avidin oligomer formation was observed; in contrast, a shorter 19.5 Å spacer yielded 100% avidin polymer formation, producing oligomers containing approximately 21 avidin units [2]. Biotin-PEG-Biotin products are available with precisely defined PEG molecular weights (e.g., 1K, 2K, 3.4K, 5K, 10K, 20K) corresponding to specific extended chain lengths, enabling users to select the optimal spacer for their cross-linking or assembly application [3].

Protein Oligomerization Supramolecular Assembly Avidin Cross-Linking

Biotin-PEG-Biotin vs Undefined PEG Mixtures: Controlled Polydispersity and Reproducible Conjugation

The polydispersity index (PDI) of PEG chains critically influences the reproducibility of bioconjugation and surface functionalization. High-quality Biotin-PEG-Biotin products (e.g., Alfa Chemistry MW 20k grade) are characterized by MALDI-MS or GPC and exhibit a narrow PDI of 1.02–1.05 . In contrast, many generic PEG reagents lack disclosed PDI values and may contain broad molecular weight distributions that introduce batch-to-batch variability in conjugate hydrodynamic radius, binding site accessibility, and steric properties. The linear PEG backbone in Biotin-PEG-Biotin also provides predictable, non-immunogenic spacer characteristics with a density of approximately 1.125 g/mL and defined degrees of polymerization (DP = MW/44) [1].

PEGylation Reproducibility Quality Control Bioprocessing

Biotin-PEG-Biotin: Optimal Application Scenarios Based on Quantitative Performance Data


High-Density Enzyme Immobilization for Biosensor Surfaces

For biosensor platforms requiring maximal enzyme loading on protein-resistant surfaces, Biotin-PEG-Biotin with PEG MW ≥1 kDa (e.g., PEG23 spacer) is recommended. Experimental data confirm that longer PEG spacers achieve up to 98% monolayer coverage of streptavidin-conjugated enzymes at physiological temperatures, compared to only 81% for short PEG3 linkers [1]. This 17% absolute increase in enzyme density directly enhances signal output and detection sensitivity. The narrow PDI (1.02–1.05) of high-quality Biotin-PEG-Biotin products further ensures reproducible surface functionalization across sensor batches .

Construction of Avidin-Based Supramolecular Assemblies and Oligomers

Researchers aiming to generate avidin oligomers or supramolecular networks should select Biotin-PEG-Biotin with PEG MW that positions biotin moieties within the optimal 10–25 Å spacing for cross-linking [1]. Molecular modeling and SEC-HPLC analysis demonstrate that spacer length critically governs oligomer yield: a 19.5 Å spacer produced 100% avidin polymer formation (approximately 21 units), while a 26.7 Å spacer yielded only 50% oligomer formation [2]. Biotin-PEG-Biotin products in discrete MW grades (1K, 2K, 3.4K, 5K, 10K, 20K) allow precise tuning of spacer length to achieve desired multimeric architectures.

Signal Amplification in ELISA and Immunoassays via Polyvalent Bridging

Biotin-PEG-Biotin enables layered signal amplification in ELISA and similar immunoassays through its homobifunctional architecture. Unlike monofunctional mPEG-Biotin, which permits only single-point attachment, Biotin-PEG-Biotin can simultaneously bind streptavidin-enzyme conjugates to biotinylated detection antibodies while preserving an additional biotin site for further amplification layers [1]. This polyvalent bridging compensates for the ~10⁷-fold affinity reduction observed in PEGylated monobiotin systems (Kd ~10⁻⁸ M vs native 10⁻¹⁵ M) by leveraging avidity effects [2]. Applications requiring enhanced detection of low-abundance analytes benefit from this signal amplification capacity.

PROTAC Linker and Targeted Protein Degradation Studies

Biotin-PEG-Biotin (MW 600.79 for the minimal PEG2 unit) serves as a validated PROTAC linker for the synthesis of proteolysis-targeting chimeras [1]. The PEG spacer provides the necessary flexibility and solubility for bifunctional degrader molecules while the biotin termini offer alternative affinity handles for purification or pull-down assays during PROTAC characterization. This application leverages the well-defined molecular weight, chemical stability, and amide-linked biotin moieties that resist hydrolysis under physiological assay conditions.

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